![molecular formula C13H14F3N5OS B2901570 2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034381-44-5](/img/structure/B2901570.png)

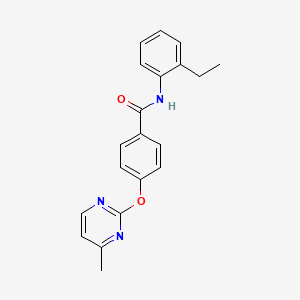

2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

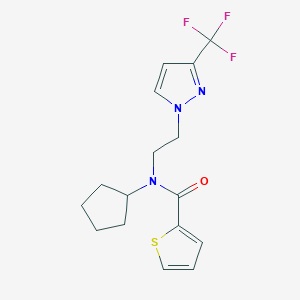

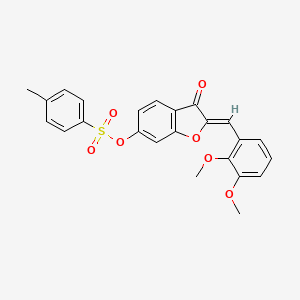

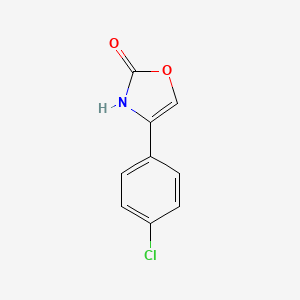

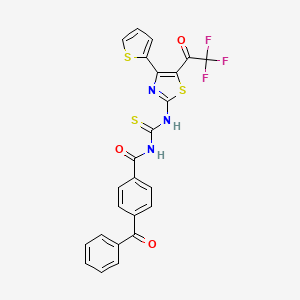

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Thiazoles, on the other hand, are a class of organic compounds that contain a ring of four carbon atoms, one nitrogen atom, and one sulfur atom. They are often used in pharmaceuticals and agrochemicals.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. While triazole compounds are known for their stability and reactivity , the specific physical and chemical properties of “2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” are not available in the literature I retrieved.Aplicaciones Científicas De Investigación

Antiviral Activity

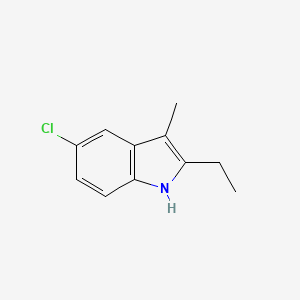

Compounds with the indole nucleus, such as the one , have been found to bind with high affinity to multiple receptors, which is useful in developing new derivatives with antiviral properties . Specifically, derivatives of indole have been reported to show inhibitory activity against influenza A and other viruses .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory activities. The structural features of the compound suggest that it may be effective in reducing inflammation, which is a key component of many diseases and conditions .

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules with anticancer activities. The compound’s ability to interact with various biological targets could make it a candidate for anticancer drug development .

Antimicrobial Effects

The presence of the [1,2,4]triazolo[4,3-a]pyridin moiety has been associated with broad-spectrum antibacterial activity. This suggests that the compound could be explored for its potential as an antimicrobial agent .

Antidiabetic Applications

Indole derivatives have been reported to possess antidiabetic activities. The compound’s structure could be beneficial in the treatment of diabetes through its interaction with biological pathways related to the disease .

Antimalarial Use

The biological activities of indole derivatives extend to antimalarial effects. The compound could potentially be used in the synthesis of new derivatives for treating malaria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in pharmaceuticals and are generally considered safe under prescribed conditions , the specific safety and hazard information for the compound you mentioned is not available in the literature I retrieved.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that triazoles can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind in the biological system and exert their effects.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

It’s known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Result of Action

Compounds with similar structures have been found to exhibit excellent antiproliferative activities against various cancer cell lines .

Propiedades

IUPAC Name |

2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5OS/c1-7-18-9(6-23-7)12(22)17-5-11-20-19-10-4-8(13(14,15)16)2-3-21(10)11/h6,8H,2-5H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQICZZDOSRPJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)

![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)

![3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one](/img/structure/B2901500.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2901505.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)